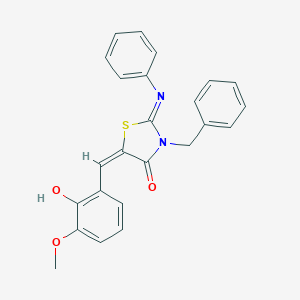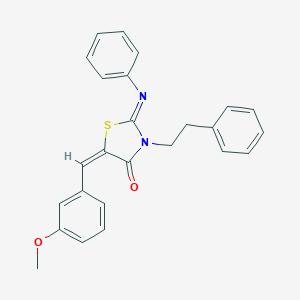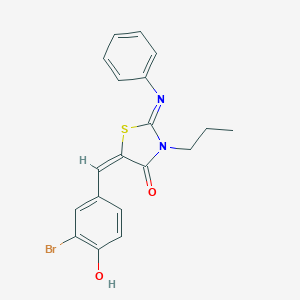![molecular formula C17H13Cl2N3O2S B298655 (5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298655.png)
(5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCMPS and is known for its unique chemical structure that makes it an ideal candidate for various research studies.
Wirkmechanismus
The mechanism of action of DCMPS is still not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins in the body, which leads to its therapeutic effects. DCMPS has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
DCMPS has been shown to have various biochemical and physiological effects on the body. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. DCMPS has also been shown to have anti-inflammatory effects, which can reduce inflammation in the body. Additionally, DCMPS has been shown to have neuroprotective effects, which can protect neurons from damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCMPS in lab experiments is its unique chemical structure, which makes it an ideal candidate for various research studies. Additionally, DCMPS has been shown to have low toxicity, which makes it a safer alternative to other chemicals that may be more harmful. However, one of the limitations of using DCMPS in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of DCMPS. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of DCMPS and its potential therapeutic applications. Finally, more research is needed to determine the long-term safety and efficacy of DCMPS in humans.
Synthesemethoden
The synthesis of DCMPS is a complex process that requires specialized equipment and expertise. The most common method used for the synthesis of DCMPS is the reaction of 3,4-dichlorophenyl isocyanate with 2,5-dimethyl-3-pyrroline-1-carboxaldehyde in the presence of thiosemicarbazide. This reaction leads to the formation of DCMPS, which can be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DCMPS has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DCMPS has also been studied for its potential use as an antibacterial and antifungal agent.
Eigenschaften
Produktname |
(5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Molekularformel |
C17H13Cl2N3O2S |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
(5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-8-5-10(9(2)20-8)6-12-15(23)21-17(25)22(16(12)24)11-3-4-13(18)14(19)7-11/h3-7,20H,1-2H3,(H,21,23,25)/b12-6+ |
InChI-Schlüssel |
AARFMUWXIQJMTP-WUXMJOGZSA-N |
Isomerische SMILES |
CC1=CC(=C(N1)C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES |
CC1=CC(=C(N1)C)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(N1)C)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-Iodo-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B298572.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298573.png)




![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)
![(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298588.png)
![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)